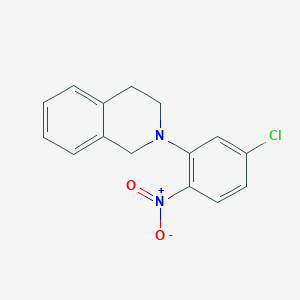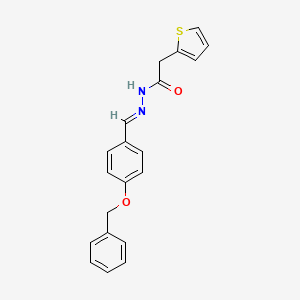![molecular formula C15H17N5O4 B11673073 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11673073.png)
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is a complex organic compound that features a pyrazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Final Assembly: The final step involves the coupling of the pyrazole derivative with the nitrophenyl derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It can serve as a probe or marker in various biological assays to study enzyme activity or cellular processes.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-aminophenyl)ethylidene]propanehydrazide
- **3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]propanehydrazide
Uniqueness
Compared to similar compounds, 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is unique due to the presence of the nitro group, which can undergo various chemical transformations, enhancing its versatility in synthetic applications. Additionally, the nitro group can impart distinct electronic properties, making the compound useful in electronic and photonic materials.
Properties
Molecular Formula |
C15H17N5O4 |
|---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C15H17N5O4/c1-9(11-3-5-12(6-4-11)20(23)24)16-18-14(21)8-7-13-10(2)17-19-15(13)22/h3-6,13H,7-8H2,1-2H3,(H,18,21)(H,19,22)/b16-9+ |
InChI Key |
DZQSYCMVIZRKDX-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-methylthiophen-2-yl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672999.png)
![Ethyl 4-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B11673001.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11673015.png)

![Diethyl 5-({[3-(azepan-1-ylsulfonyl)phenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11673030.png)
![N-[4-({5-[3-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B11673037.png)
![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11673039.png)

![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11673051.png)
![4-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11673054.png)
![N'-[(E)-[1,1'-Biphenyl]-4-ylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11673059.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11673062.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673077.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11673080.png)
